

2-Fluoronicotinic acid and its derivatives' biological activity

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An In-Depth Technical Guide to the Biological Activity of **2-Fluoronicotinic Acid** and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of **2-fluoronicotinic acid** and its derivatives, compounds of increasing significance in medicinal and agricultural chemistry. The strategic incorporation of a fluorine atom onto the nicotinic acid scaffold imparts unique physicochemical properties that can significantly enhance metabolic stability, bioavailability, and target-specific interactions.^{[1][2]} This document explores the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these compounds. Key therapeutic areas of application are examined, including their roles as anticancer, antifungal, and anti-inflammatory agents.^{[1][3][4]} Furthermore, this guide details their utility as intermediates in the development of agrochemicals and as molecular scaffolds for advanced diagnostic tools like Positron Emission Tomography (PET) tracers.^{[1][5][6]} Detailed experimental protocols for the synthesis and biological evaluation are provided to equip researchers and drug development professionals with the practical knowledge required to harness the potential of this versatile chemical class.

Introduction: The Emergence of Fluorinated Nicotinamides

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental component of cellular metabolism, serving as a precursor to the coenzymes NAD and NADP. Its derivatives have long been a cornerstone in pharmaceutical research. The advent of fluorine chemistry has revolutionized drug design, and its application to the nicotinic acid framework has unlocked a new generation of bioactive molecules.^[7]

The introduction of a fluorine atom, particularly at the 2-position of the pyridine ring, creates **2-fluoronicotinic acid**, a versatile building block.^[1] This single atomic substitution dramatically alters the molecule's electronic properties, lipophilicity, and metabolic fate.^{[2][8]} These modifications often lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, making them highly valuable for researchers in drug discovery and development.^{[1][9]} This guide synthesizes current knowledge on these derivatives, providing a technical foundation for their continued exploration.

The Strategic Role of Fluorine in Drug Design

The use of fluorine in medicinal chemistry is a deliberate strategy to fine-tune a molecule's properties.^[2] Its unique characteristics—high electronegativity, a small van der Waals radius similar to hydrogen, and the exceptional strength of the carbon-fluorine (C-F) bond—are leveraged to overcome common challenges in drug development.^[10]

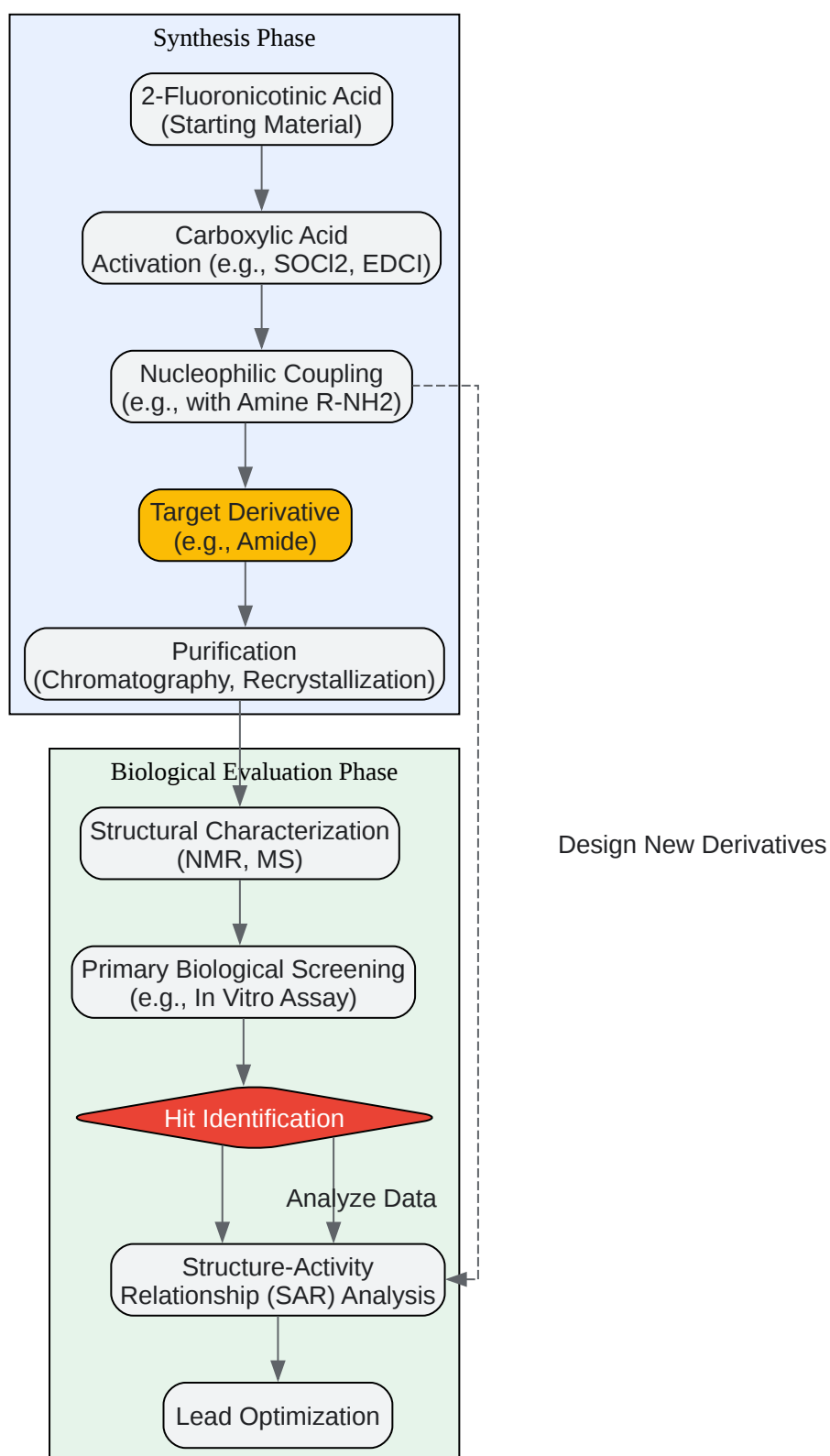
- **Metabolic Stability:** The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life and bioavailability.^{[2][5]}
- **Modulation of pKa:** Fluorine's powerful electron-withdrawing effect can lower the pKa of nearby functional groups. This alteration can change a molecule's ionization state at physiological pH, which is critical for membrane permeability and target binding affinity.^[7]
- **Enhanced Binding Interactions:** The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with biological targets like enzymes and receptors. It can also form hydrogen bonds, further strengthening the drug-target complex.^[10]

- **Conformational Control:** The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that fits more precisely into a target's binding site.^[2]

Synthesis of 2-Fluoronicotinic Acid Derivatives: A General Overview

2-Fluoronicotinic acid serves as a key starting material for a vast array of derivatives, typically synthesized through reactions involving its carboxylic acid group.^[1] Common derivatization strategies include amidation, esterification, and conversion to more complex heterocyclic systems like oxadiazoles.^{[3][11]}

The general workflow for synthesizing and evaluating these derivatives is a multi-step process that integrates chemical synthesis with biological screening.



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Caption: General workflow for synthesis and evaluation of derivatives.

Experimental Protocol: Synthesis of a 2-Fluoronicotinamide Derivative

This protocol describes a standard procedure for the amidation of **2-fluoronicotinic acid**.

- **Acid Chloride Formation:** In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend **2-fluoronicotinic acid** (1.0 eq) in thionyl chloride (5.0 eq). Add a catalytic amount of dimethylformamide (DMF).
- **Reaction:** Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
- **Solvent Removal:** After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure to yield the crude 2-fluoronicotinoyl chloride.
- **Amide Coupling:** Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
- **Nucleophile Addition:** Slowly add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates the consumption of the starting material.
- **Work-up:** Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization to obtain the final 2-fluoronicotinamide derivative.

Biological Activities and Therapeutic Applications

Derivatives of **2-fluoronicotinic acid** have demonstrated a wide spectrum of biological activities, positioning them as promising candidates in several therapeutic and industrial fields.

Anticancer Activity

Several derivatives have been identified as potent anticancer agents.

- **Tubulin Polymerization Inhibition:** Certain oxadiazole derivatives synthesized from **2-fluoronicotinic acid** have been shown to inhibit tubulin polymerization, a critical process for cell division.[3] By disrupting microtubule dynamics, these compounds induce mitotic arrest in tumor cells, leading to apoptosis. This mechanism is shared by well-known chemotherapy drugs.[3]
- **DNA Demethylase Inhibition:** Nicotinamide derivatives have been developed as potent and selective inhibitors of ALKBH2, a DNA demethylase enzyme.[12] ALKBH2 is overexpressed in certain cancers, like glioblastoma, and its inhibition can increase DNA methylation, leading to anti-proliferative and anti-migration effects in cancer cells.[12]

Antifungal Activity

The search for new antifungal agents is critical due to rising resistance. 2-aminonicotinamide derivatives, which can be synthesized from a 2-halonicotinic acid precursor, have shown excellent activity against pathogenic fungi, including drug-resistant strains.[4]

- **Mechanism of Action:** These compounds function by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[4] GPI anchors are essential for tethering proteins to the fungal cell wall. Disrupting this process compromises cell wall integrity, making the fungus vulnerable.[4]
- **Broad-Spectrum Activity:** Specific fluorinated derivatives have demonstrated potent activity against *Candida albicans*, *Candida parapsilosis*, *Candida glabrata*, and *Cryptococcus neoformans*, with Minimum Inhibitory Concentration (MIC) values as low as 0.0313 µg/mL.[4]

Vasorelaxant and Anti-inflammatory Activity

Nicotinic acid itself is known to be a vasodilator.[13] Thio-derivatives of nicotinic acid have been studied for their ability to relax blood vessels and for their antioxidant properties. The vasorelaxation effect is mediated in part by endothelium-induced nitric oxide (NO) and prostacyclin.[13] While direct studies on 2-fluoro derivatives in this context are less common,

this remains a promising area of investigation, as inflammation and oxidative stress are linked to cardiovascular diseases.

Agrochemical Applications

Beyond pharmaceuticals, **2-fluoronicotinic acid** is a valuable intermediate in the agrochemical industry.^[1] It is used in the synthesis of modern herbicides and pesticides. The inclusion of fluorine can enhance the efficacy and selectivity of these agents while potentially reducing their environmental impact compared to older chemistries.^[1]

Neurological Applications and PET Imaging

The pyridine core is a common scaffold for drugs targeting the central nervous system (CNS). Fluorination can improve CNS penetration by modulating lipophilicity.^[2] **2-Fluoronicotinic acid** and its isomers are used to create tracers for Positron Emission Tomography (PET), an advanced medical imaging technique.^{[5][6]} By labeling a derivative with fluorine-18 (^{18}F), a positron-emitting isotope, researchers can visualize and quantify biological processes in real-time within the body, aiding in disease diagnosis and monitoring treatment response.^{[5][14]}

Derivative Class	Biological Target/Mechanism	Therapeutic/Industrial Application	Key Findings
Oxadiazoles	Tubulin Polymerization	Anticancer	Induces mitotic arrest in tumor cells.[3]
Nicotinamides	ALKBH2 DNA Demethylase	Anticancer (Glioblastoma)	Potent and selective inhibition leads to reduced cell viability and migration.[12]
2-Aminonicotinamides	GPI-Anchor Biosynthesis	Antifungal	Broad-spectrum activity against resistant fungal strains (MIC as low as 0.0313 µg/mL).[4]
General Intermediates	Various	Agrochemicals	Used to synthesize effective and potentially safer herbicides and pesticides.[1]
[¹⁸ F]-Labeled Derivatives	Folate Receptors, etc.	Medical Diagnostics (PET)	Allows for non-invasive visualization of metabolic processes and receptor expression. [5][14]

Structure-Activity Relationship (SAR) Analysis

The biological activity of **2-fluoronicotinic acid** derivatives is highly dependent on their specific structure. SAR analysis helps elucidate which molecular features are crucial for efficacy and selectivity.

Caption: Key Structure-Activity Relationship insights for derivatives.

- **The 2-Fluoro Group:** This feature is fundamental. It provides metabolic stability and alters the electron density of the pyridine ring, which is often crucial for binding.[\[2\]](#)[\[5\]](#)
- **The Carboxylic Acid Moiety (Position 3):** This is the primary point of diversification. The nature of the group attached here (e.g., an amide, ester, or a complex heterocycle) largely dictates the biological target. For instance, linking to specific aminothiophenyl groups yields potent antifungal agents, while forming oxadiazoles can lead to anticancer compounds.[\[4\]](#)
[\[11\]](#)
- **Substituents on the Pyridine Ring:** Further substitutions on the ring (e.g., at positions 4, 5, or 6) can fine-tune properties like solubility, lipophilicity, and binding orientation.
- **Side Chain Modifications:** In series where a side chain is attached to the amide or ester, its length, rigidity, and functional groups are critical. For antifungal 2-aminonicotinamides, the nature of the phenyl ring on the side chain significantly impacts the MIC values.[\[4\]](#)

Protocols for Biological Evaluation

Protocol: In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- **Cell Culture:** Culture a relevant cancer cell line (e.g., MDA-MB-231, HeLa) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- **Cell Seeding:** Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- **Incubation:** Incubate the plate for 48-72 hours.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple

formazan.

- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Antifungal Activity (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) using the broth microdilution method.

- **Strain Preparation:** Culture the fungal strain (*C. albicans*, etc.) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- **Inoculum Preparation:** Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately $1-5 \times 10^6$ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration.
- **Compound Dilution:** Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.
- **Inoculation:** Add the prepared fungal inoculum to each well, resulting in a final volume of 200 μ L. Include a growth control (no compound) and a sterility control (no inoculum).
- **Incubation:** Incubate the plate at 35°C for 24-48 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. For some fungi, a trailing endpoint is observed, and the MIC₈₀ (80% growth inhibition compared to the control) is determined.

Conclusion and Future Perspectives

2-Fluoronicotinic acid and its derivatives represent a highly versatile and valuable class of compounds in modern chemical biology and drug discovery. The strategic placement of fluorine provides a powerful tool to enhance molecular properties, leading to compounds with potent and diverse biological activities ranging from anticancer to antifungal.[1][2][4] The utility of this scaffold as a key intermediate for agrochemicals and advanced medical imaging agents further underscores its importance.[1][5]

Future research should focus on expanding the chemical diversity of these derivatives, exploring novel substitutions on the pyridine ring, and generating more complex heterocyclic systems. A deeper investigation into their mechanisms of action, particularly for anti-inflammatory and neurological applications, is warranted. The continued development of efficient and scalable synthetic routes will be crucial for translating these promising laboratory findings into clinically and commercially viable products.[15] As our understanding of structure-activity relationships grows, the rational design of next-generation **2-fluoronicotinic acid** derivatives holds immense potential for addressing unmet needs in medicine and agriculture.

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